Illuminating Cellular Energetics and Metabolism: A Technical Guide to FAM-SAMS and Fluorescent Probes in Kinase and Methyltransferase Research
Illuminating Cellular Energetics and Metabolism: A Technical Guide to FAM-SAMS and Fluorescent Probes in Kinase and Methyltransferase Research
For Immediate Release
This technical guide provides an in-depth exploration of FAM-SAMS and the broader application of fluorescent probes in the study of cellular signaling pathways, with a particular focus on AMP-activated protein kinase (AMPK) and S-adenosylmethionine (SAM). This document is intended for researchers, scientists, and drug development professionals engaged in understanding and targeting key metabolic and signaling nodes within the cell.
FAM-SAMS: A Fluorescent Peptide Substrate for Probing AMPK Activity
FAM-SAMS is a synthetic peptide substrate for AMP-activated protein kinase (AMPK) that is labeled with 5-carboxyfluorescein (B1664652) (FAM), a widely used green fluorescent dye. The SAMS peptide sequence is derived from acetyl-CoA carboxylase, a key downstream target of AMPK.[1][2] This tool is primarily utilized in in vitro kinase assays to quantify the enzymatic activity of AMPK.
The principle of the assay is based on the transfer of a phosphate (B84403) group from ATP to the SAMS peptide by AMPK. The resulting phosphorylated peptide can then be separated from the unphosphorylated substrate and quantified. While traditional methods often rely on the use of radioactive isotopes like ³²P-ATP, fluorescently labeled substrates such as FAM-SAMS offer a non-radioactive alternative for measuring kinase activity. These assays can be adapted to various formats, including fluorescence polarization (FP) and those requiring separation of substrate and product followed by fluorescence intensity measurement.
Experimental Protocol: In Vitro AMPK Kinase Assay using a Fluorescent Readout
The following is a generalized protocol for an in vitro AMPK kinase assay. Specific conditions, such as buffer components and incubation times, may require optimization depending on the source and purity of the AMPK enzyme.
Materials:
-
Purified, active AMPK enzyme
-
FAM-SAMS peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES-NaOH, pH 7.0, 0.4 mM DTT, 0.01% Brij-35, 300 µM AMP)[1]
-
Magnesium chloride (MgCl₂)
-
Stop solution (e.g., EDTA)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Prepare a stock solution of FAM-SAMS peptide in the kinase reaction buffer.
-
Prepare a stock solution of ATP and MgCl₂.
-
In a microplate, add the FAM-SAMS peptide solution to each well.
-
To initiate the kinase reaction, add the purified AMPK enzyme to the wells.
-
Immediately add the ATP/MgCl₂ solution to start the reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding a stop solution, such as EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.
-
Measure the fluorescence polarization or intensity using a microplate reader. The change in fluorescence is proportional to the amount of phosphorylated FAM-SAMS peptide, and thus to the AMPK activity.
Quantitative Data for AMPK Assays
The following table summarizes key quantitative parameters for AMPK activity assays using the SAMS peptide. These values are essential for designing and interpreting kinase inhibition and activation studies.
| Parameter | Value | Substrate | Notes |
| Km for ATP | 25.27 µM | ATP | Determined using an ELISA-based method with recombinant AMPK α1β1γ1.[3] |
| Km for SAMS peptide | 15.68 µM | SAMS peptide | Determined using an ELISA-based method with recombinant AMPK α1β1γ1.[3] |
| Km for HMG peptide | Higher Affinity | HMG peptide | Human and rat AMPK show a higher affinity for a peptide derived from HMG-CoA reductase compared to the SAMS peptide.[2] |
Experimental Workflow for AMPK Activity Assay
Fluorescent Biosensors for Real-Time Monitoring of S-adenosylmethionine (SAM)
S-adenosylmethionine (SAM) is a universal methyl group donor, essential for the methylation of DNA, RNA, proteins, and lipids.[4] Dysregulation of SAM metabolism is implicated in numerous diseases, including cancer. Genetically encoded fluorescent biosensors have emerged as powerful tools to study the spatiotemporal dynamics of SAM in living cells.[5][6][7][8]
These sensors are typically composed of a SAM-binding domain, often an RNA aptamer, linked to a fluorescent reporter, such as a fluorogenic RNA like Spinach or Broccoli, or a fluorescent protein.[6][7] Upon SAM binding, the sensor undergoes a conformational change that leads to an increase in fluorescence, allowing for real-time visualization of changes in intracellular SAM concentrations.
Experimental Protocol: Live-Cell Imaging of SAM Dynamics
The following protocol outlines the general steps for using a genetically encoded RNA-based SAM biosensor in mammalian cells.
Materials:
-
Plasmid DNA encoding the SAM biosensor
-
Mammalian cell line of interest (e.g., HEK293T)
-
Cell culture medium and reagents
-
Transfection reagent
-
Fluorogenic dye (e.g., OBI for Red Broccoli-based sensors)[6]
-
Fluorescence microscope equipped with an environmental chamber
Procedure:
-
Seed mammalian cells on a glass-bottom dish suitable for microscopy.
-
Transfect the cells with the plasmid DNA encoding the SAM biosensor using a suitable transfection reagent.
-
Allow for sensor expression for 24-48 hours.
-
Prior to imaging, replace the cell culture medium with imaging medium containing the appropriate fluorogenic dye.
-
Mount the dish on the fluorescence microscope stage within the environmental chamber (37°C, 5% CO₂).
-
Acquire baseline fluorescence images.
-
To study SAM dynamics, treat the cells with compounds that modulate SAM metabolism (e.g., methionine, a SAM precursor, or a SAM synthesis inhibitor like cycloleucine).
-
Acquire time-lapse fluorescence images to monitor the changes in intracellular SAM levels.
Characteristics of Fluorescent SAM Biosensors
| Sensor Type | Reporter | Target | Key Features |
| RNA-based | Red Broccoli with OBI fluorophore | SAM | Red fluorescent, enabling imaging in cells with low red background fluorescence.[6][7] |
| RNA-based | Spinach with DFHBI fluorophore | SAM | Green fluorescent, one of the earlier developed RNA-based sensors.[9] |
| Fluorescence Polarization | Cy5-labeled SAM analog | SAM-I Riboswitch | Used for in vitro high-throughput screening of compounds targeting SAM-I riboswitches.[10] |
Logical Flow for Live-Cell SAM Sensing
Core Signaling Pathways
The AMPK Signaling Pathway
AMPK is a central regulator of cellular energy homeostasis.[11][12][13] It is activated in response to stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia.[11][12] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[11][12]
S-adenosylmethionine (SAM) Metabolism
SAM is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[14] It serves as the primary methyl donor for a vast array of methylation reactions. Following methyl group transfer, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be either remethylated to methionine or enter the transsulfuration pathway to be converted to cysteine and subsequently glutathione, a major cellular antioxidant.[4][15]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Characterisation of 5'-AMP-activated protein kinase in human liver using specific peptide substrates and the effects of 5'-AMP analogues on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. amsbio.com [amsbio.com]
- 5. Imaging S-Adenosyl Methionine Dynamics in Living Cells Using an RNA-Based Fluorescent Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imaging Intracellular SAM dynamics in Live Mammalian Cells with a Genetically Encoded Red Fluorescent RNA-based Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-guided design of fluorescent S-adenosylmethionine analogs for a high-throughput screen to target SAM-I riboswitch RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 12. sinobiological.com [sinobiological.com]
- 13. anygenes.com [anygenes.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
